![molecular formula C19H27N7O B12225521 4-{6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B12225521.png)
4-{6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-{6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethylpyrimidine with piperazine under controlled conditions to form an intermediate, which is then further reacted with morpholine. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-{6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine include:
- 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
- 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4-oxobutanoic acid
- 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a pyrimidine core and piperazine linkage makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H27N7O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-[6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H27N7O/c1-14-12-15(2)21-19(20-14)26-6-4-24(5-7-26)17-13-18(23-16(3)22-17)25-8-10-27-11-9-25/h12-13H,4-11H2,1-3H3 |
InChI Key |
QZENWXWQWMOVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4)C |
Origin of Product |
United States |
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